

Application Notes & Protocols for Aldosterone Synthase Inhibition in Chronic Kidney Disease Studies

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Topic: Investigating the Role of Aldosterone Synthase Inhibitors in Chronic Kidney Disease

Compound Focus: BI 690517 (Vicadrostat) - A Novel, Potent, and Highly Selective Aldosterone Synthase Inhibitor. Initial research for **BI 689648** indicates that BI 690517 is the compound advancing in clinical development for Chronic Kidney Disease (CKD) and is the focus of these notes.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathway implicated in the pathophysiology of CKD is the reninangiotensin-aldosterone system (RAAS).[1][2] Persistent activation of this system leads to elevated levels of aldosterone, a mineralocorticoid hormone.[3] Excess aldosterone contributes to kidney damage through various mechanisms, including the promotion of inflammation, fibrosis, and oxidative stress, ultimately leading to glomerulosclerosis and interstitial fibrosis.[3] [4][5]

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone synthesis.[6][7] Selective inhibition of aldosterone synthase presents a targeted therapeutic strategy to reduce aldosterone levels directly, thereby



mitigating its deleterious effects on the kidneys.[6][7] BI 690517 is a novel, potent, and highly selective aldosterone synthase inhibitor (ASi) under investigation for its potential to slow the progression of kidney damage and reduce cardiovascular events in people with CKD.[8][9] Preclinical and clinical studies suggest that ASIs can effectively lower aldosterone levels and reduce albuminuria, a key marker of kidney damage.[8][10][11]

These application notes provide an overview of the mechanism of action of BI 690517, protocols for its use in preclinical and clinical research settings, and a summary of key data from recent studies.

Mechanism of Action: Aldosterone Synthase Inhibition

BI 690517 acts by specifically inhibiting the enzyme aldosterone synthase (CYP11B2), which catalyzes the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in the production of aldosterone, without substantially affecting the synthesis of cortisol, which is mediated by the closely related enzyme 11β-hydroxylase (CYP11B1).[6][7] The high selectivity of BI 690517 for aldosterone synthase over cortisol synthase is a critical feature, minimizing the risk of adrenal insufficiency.[6][7]

By lowering aldosterone levels, BI 690517 is hypothesized to protect the kidneys through several downstream effects:

- Reduction of Inflammation: Aldosterone promotes inflammation by activating
 mineralocorticoid receptors (MR) on various cell types, including immune cells like
 macrophages.[4][5] This leads to the production of pro-inflammatory cytokines and
 chemokines.[5][12][13]
- Inhibition of Fibrosis: Aldosterone contributes to the excessive deposition of extracellular matrix proteins, a hallmark of renal fibrosis.[3][4]
- Amelioration of Oxidative Stress: The hormone can increase the production of reactive oxygen species (ROS), leading to cellular damage.[3][4]

The signaling pathway for aldosterone synthesis and the point of intervention for BI 690517 are illustrated below.





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Caption: Aldosterone Synthesis Pathway and BI 690517 Inhibition.

Preclinical Research Protocols Animal Models of Chronic Kidney Disease

Several rodent models can be utilized to evaluate the efficacy of BI 690517 in a preclinical setting.[14]

- 5/6 Nephrectomy (5/6 Nx) Model: This surgical ablation model induces progressive kidney fibrosis, hypertension, and proteinuria, mimicking key features of human CKD.
- Unilateral Ureteral Obstruction (UUO) Model: A well-established model for studying renal fibrosis. TREM2 deficiency in this model has been shown to exacerbate renal inflammation and fibrosis.[15][16]
- Diabetic Nephropathy Models (e.g., db/db mice, STZ-induced diabetes): These models are crucial for investigating the efficacy of BI 690517 in the context of diabetes, a leading cause of CKD. Studies have highlighted a protective role for TREM2-high macrophages in diabetic kidney disease.[17]
- High-Fat Diet (HFD)-induced Obesity Model: This model can be used to study CKD associated with metabolic syndrome. TREM2 knockout mice on an HFD exhibit worsening kidney damage.[17]

Experimental Protocol: Efficacy Study in 5/6 Nephrectomy Model



- Animal Model Induction: Perform a two-step 5/6 nephrectomy in male Sprague-Dawley rats.
- Treatment Groups:
 - Sham-operated + Vehicle
 - 5/6 Nx + Vehicle
 - 5/6 Nx + BI 690517 (e.g., 1, 3, 10 mg/kg/day via oral gavage)
 - 5/6 Nx + Positive Control (e.g., ACE inhibitor)
- Dosing: Begin treatment 2-4 weeks post-surgery and continue for 8-12 weeks.
- Monitoring:
 - Weekly: Measure systolic blood pressure (tail-cuff method) and body weight.
 - Bi-weekly: Collect 24-hour urine for measurement of urinary albumin-to-creatinine ratio
 (UACR) and protein excretion.
 - Endpoint: Collect blood for serum creatinine, BUN, and aldosterone levels. Harvest kidneys for histological analysis.
- Endpoint Analysis:
 - Histology: Perform Masson's trichrome and Sirius red staining to assess fibrosis. Use immunohistochemistry to evaluate markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., α-SMA, Collagen I).
 - Gene Expression: Use qRT-PCR to measure mRNA levels of profibrotic (e.g., TGF-β, CTGF) and pro-inflammatory (e.g., TNF-α, IL-6) genes in kidney tissue.

Clinical Trial Protocols

Recent clinical trials have investigated BI 690517 in patients with CKD, often as an add-on therapy to the standard of care, which includes renin-angiotensin system inhibitors (RASi) and SGLT2 inhibitors.[8][9][18]

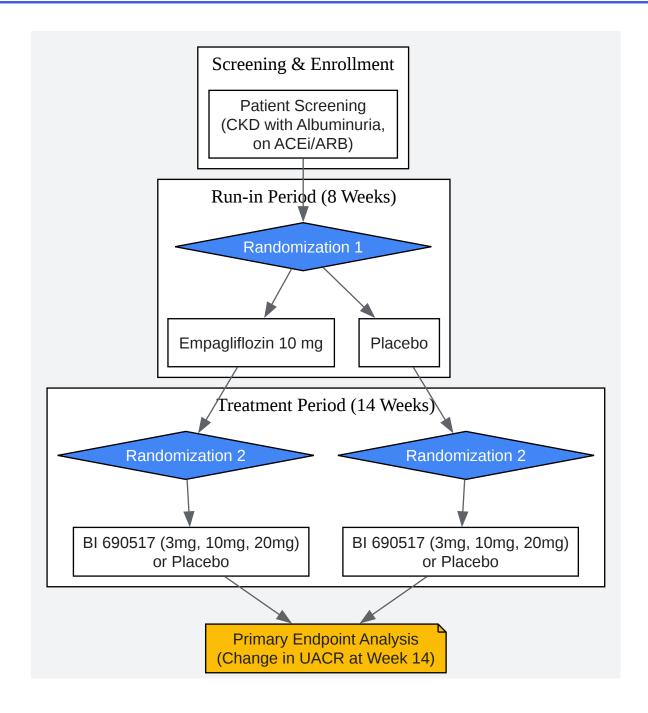


Phase II Clinical Trial Design (Adapted from NCT05182840)

The following protocol is based on the design of a Phase II study evaluating the efficacy and safety of BI 690517.[8][18]

- Study Population: Adults with CKD (e.g., eGFR ≥20 and <75 mL/min/1.73 m²) and albuminuria (e.g., UACR ≥200 and <3500 mg/g), with or without type 2 diabetes, on stable background therapy with an ACE inhibitor or ARB.[10][18]
- Study Design: A multi-center, randomized, double-blind, placebo-controlled trial with two phases.
 - Run-in Period (8 weeks): Participants are randomized to receive either an SGLT2 inhibitor (e.g., empagliflozin 10 mg) or a placebo to establish a baseline standard of care.[18]
 - Treatment Period (14 weeks): Participants from each run-in group are then re-randomized to receive one of three doses of BI 690517 (e.g., 3 mg, 10 mg, or 20 mg) or a placebo, in addition to their assigned run-in treatment.[8][18]
- Primary Endpoint: Change from baseline in UACR at the end of the treatment period (e.g., week 14).[18]
- Secondary Endpoints:
 - Proportion of participants with drug-related adverse events.[10]
 - Changes from baseline in plasma aldosterone and serum potassium levels.
 - Change from baseline in eGFR.
- Safety Monitoring: Frequent monitoring of serum potassium is crucial due to the risk of hyperkalemia associated with aldosterone pathway inhibition.[9][11]





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Caption: Phase II Clinical Trial Workflow for BI 690517.

Data Presentation Preclinical Efficacy Data (Hypothetical)



examples.

| Parameter | 5/6 Nx + Vehicle | 5/6 Nx + BI 690517 (3 mg/kg) | 5/6 Nx + BI 690517 (10 mg/kg) |
|---|------------------|---------------------------------|----------------------------------|
| UACR (mg/g) at Week | 350 ± 45 | 210 ± 30 | 150 ± 25** |
| Glomerulosclerosis Index | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Renal TNF-α mRNA (fold change) | 8.5 ± 1.2 | 4.2 ± 0.8* | 2.5 ± 0.5 |
| Plasma Aldosterone (pg/mL) | 850 ± 110 | 300 ± 50 | 150 ± 40 |
| *p < 0.05, *p < 0.01 vs. Vehicle. Data are representative | | | |

Clinical Trial Data Summary (Phase II - BI 690517)

| Treatment Group | N | Baseline UACR (mg/g, median) | UACR Reduction vs. Placebo (at 14 weeks) |
|--|------|---------------------------------|--|
| BI 690517 (10 mg) on top of Empagliflozin | ~146 | ~430 | Up to 39.5%[8] |
| BI 690517 (10 mg) without Empagliflozin | ~146 | ~430 | ~39%[11] |
| Placebo | ~147 | ~430 | 3% reduction[11] |

| Adverse Events (BI 690517 Groups) | Frequency |
|-----------------------------------|-----------------------------------|
| Hyperkalemia | 14.2% (vs. 6.0% with placebo)[11] |
| Adrenal Insufficiency | 1.3% (vs. 1.0% with placebo)[11] |
| Constipation | Reported in Phase I[10] |



Conclusion and Future Directions

The selective inhibition of aldosterone synthase with compounds like BI 690517 represents a promising therapeutic approach for patients with chronic kidney disease. The available data demonstrates a significant reduction in albuminuria, a key predictor of CKD progression, with a generally manageable safety profile.[8][10][11] The upcoming Phase III EASi-KIDNEY™ trial will provide more definitive evidence on the long-term efficacy and safety of BI 690517 in a large, diverse population of patients with CKD.[8][9]

Future research should continue to explore the intricate role of the mineralocorticoid system in different etiologies of CKD. Investigating the interplay between aldosterone synthase inhibition and other inflammatory pathways, such as those involving myeloid cells and TREM2 signaling, could uncover synergistic therapeutic opportunities and further refine treatment strategies for this complex disease.[19][20][21][22][23]

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